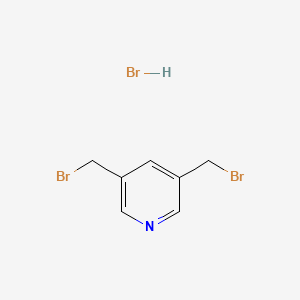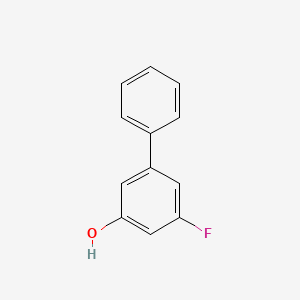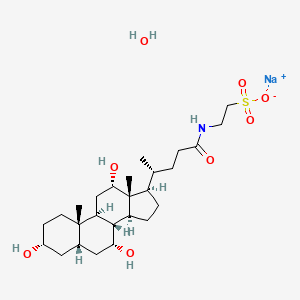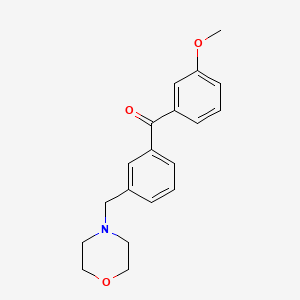
3-Methoxy-3'-morpholinomethyl benzophenone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound of interest, 3-Methoxy-3'-morpholinomethyl benzophenone, is a derivative of benzophenone with potential biological activity. While the specific compound is not directly mentioned in the provided papers, related compounds with similar structural motifs have been studied. For instance, benzophenone analogs with morpholine conjugation have been synthesized and evaluated for their anti-proliferative activity against various neoplastic cells . Additionally, the synthesis of benzophenone derivatives with methoxy and methylenedioxy groups has been reported, which could provide insights into the chemical behavior of methoxy-substituted benzophenones .
Synthesis Analysis
The synthesis of benzophenone analogs often involves multi-step reaction sequences. For example, novel morpholine conjugated benzophenone analogs were synthesized from (4-hydroxy-aryl)-aryl methanones, indicating the versatility of benzophenone as a core structure for derivatization . The preparation of methoxy-substituted benzophenones has been achieved using synthetic routes starting from gallic acid and its derivatives, followed by benzilic acid rearrangement and oxidative decarboxylation . These methods could potentially be adapted for the synthesis of 3-Methoxy-3'-morpholinomethyl benzophenone.
Molecular Structure Analysis
The molecular structure of benzophenone derivatives is crucial for their biological activity. For instance, the structure of a colchicine analog without the middle "B" ring was found to have a conformation similar to colchicine, despite the absence of the ring, which is important for its interaction with tubulin . Similarly, the molecular structure of a novel bioactive heterocycle with a morpholine moiety was characterized by X-ray diffraction, revealing a stable conformation due to intra- and intermolecular hydrogen bonds . These findings suggest that the molecular structure of 3-Methoxy-3'-morpholinomethyl benzophenone would likely influence its biological interactions.
Chemical Reactions Analysis
The reactivity of benzophenone derivatives can be influenced by their substituents. For example, the presence of a methyl group on the B ring of benzophenone was found to be essential for antiproliferative activity, and specific substitutions on the A ring significantly affected anti-mitogenic activity . The metabolic transformation of benzophenone-3 by liver microsomes into hydroxylated metabolites indicates that methoxy-substituted benzophenones can undergo oxidative biotransformations, which could be relevant for the metabolism of 3-Methoxy-3'-morpholinomethyl benzophenone .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzophenone derivatives are influenced by their structural features. The crystallization behavior, as well as the conformation of the rings in the molecules, can affect their physical properties and interaction with biological targets . The presence of methoxy and morpholine groups is likely to impact the solubility, stability, and overall physicochemical profile of 3-Methoxy-3'-morpholinomethyl benzophenone. Understanding these properties is essential for predicting the compound's behavior in biological systems and its potential as a therapeutic agent.
科学研究应用
Effects on Reproduction and Endocrine Disruption
- Studies have investigated the reproductive toxicity of benzophenone-3 (BP-3), a structurally related compound, highlighting its potential endocrine-disrupting effects. In humans and animals, exposure to BP-3 was associated with alterations in birth weight, gestational age, and reproductive function, indicating its impact on estrogen and testosterone balance (Ghazipura et al., 2017).
Metabolic Pathways and Environmental Persistence
- The metabolism of BP-3 by liver microsomes and its estrogenic and anti-androgenic activities were studied, showing that BP-3 is transformed into metabolites with varying activities. These findings suggest potential environmental and health implications due to the widespread use of BP-3 in sunscreen products (Watanabe et al., 2015).
Environmental Detection and Risks
- The occurrence of benzophenone-type UV filters, including BP-3, in the environment, particularly in water bodies, has been documented. These compounds are widely used in daily life and have been detected in urine samples from Chinese young adults, indicating widespread human exposure. The study highlights the need for considering the exposure to excretion ratio for accurate assessment of human exposure (Gao et al., 2015).
Photoinitiators in Polymerization
- Excited state processes in polymerization photoinitiators were examined, demonstrating the reactivity of substituted benzophenones in polymerization. These findings underline the importance of molecular structure in determining phototoxic characteristics and could inform the development of more effective and safer photoinitiators (Fouassier et al., 1995).
Protective Effects Against Environmental Stressors
- Research on rosmarinic acid's beneficial effect on BP-3-induced alterations in human skin fibroblasts showed that rosmarinic acid could mitigate the adverse effects of BP-3. This suggests potential applications of such compounds in protecting skin cells against environmental stressors (Galicka & Sutkowska-Skolimowska, 2021).
未来方向
属性
IUPAC Name |
(3-methoxyphenyl)-[3-(morpholin-4-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-22-18-7-3-6-17(13-18)19(21)16-5-2-4-15(12-16)14-20-8-10-23-11-9-20/h2-7,12-13H,8-11,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLKTYFZXVNKRDU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2=CC=CC(=C2)CN3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80643070 |
Source


|
| Record name | (3-Methoxyphenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80643070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-3'-morpholinomethyl benzophenone | |
CAS RN |
898765-07-6 |
Source


|
| Record name | (3-Methoxyphenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80643070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


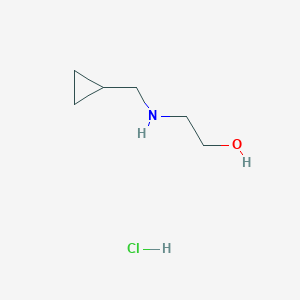
![3-Methyl-4-[2-(trifluoromethyl)phenyl]benzoic acid](/img/structure/B1343247.png)


